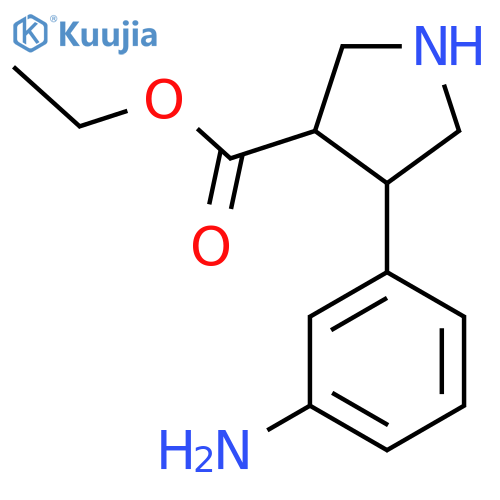Cas no 2172598-18-2 (ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate)

2172598-18-2 structure
商品名:ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate
ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate
- EN300-1453976
- 2172598-18-2
-
- インチ: 1S/C13H18N2O2/c1-2-17-13(16)12-8-15-7-11(12)9-4-3-5-10(14)6-9/h3-6,11-12,15H,2,7-8,14H2,1H3
- InChIKey: VYMACDLAMYSHDV-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1CNCC1C1C=CC=C(C=1)N)=O
計算された属性
- せいみつぶんしりょう: 234.136827821g/mol
- どういたいしつりょう: 234.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 64.4Ų
ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1453976-2500mg |
ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate |
2172598-18-2 | 2500mg |
$1428.0 | 2023-09-29 | ||
| Enamine | EN300-1453976-10000mg |
ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate |
2172598-18-2 | 10000mg |
$3131.0 | 2023-09-29 | ||
| Enamine | EN300-1453976-0.1g |
ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate |
2172598-18-2 | 0.1g |
$640.0 | 2023-06-06 | ||
| Enamine | EN300-1453976-100mg |
ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate |
2172598-18-2 | 100mg |
$640.0 | 2023-09-29 | ||
| Enamine | EN300-1453976-5000mg |
ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate |
2172598-18-2 | 5000mg |
$2110.0 | 2023-09-29 | ||
| Enamine | EN300-1453976-0.5g |
ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate |
2172598-18-2 | 0.5g |
$699.0 | 2023-06-06 | ||
| Enamine | EN300-1453976-2.5g |
ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate |
2172598-18-2 | 2.5g |
$1428.0 | 2023-06-06 | ||
| Enamine | EN300-1453976-1000mg |
ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate |
2172598-18-2 | 1000mg |
$728.0 | 2023-09-29 | ||
| Enamine | EN300-1453976-500mg |
ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate |
2172598-18-2 | 500mg |
$699.0 | 2023-09-29 | ||
| Enamine | EN300-1453976-1.0g |
ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate |
2172598-18-2 | 1g |
$728.0 | 2023-06-06 |
ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate 関連文献
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
2172598-18-2 (ethyl 4-(3-aminophenyl)pyrrolidine-3-carboxylate) 関連製品
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
